molecular formula C12H19NO4 B1404986 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1392803-98-3

2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B1404986
CAS No.: 1392803-98-3
M. Wt: 241.28 g/mol
InChI Key: OZGWTDQOKLMHTB-UHFFFAOYSA-N
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Description

2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a series of cyclization reactions. For example, starting from a suitable precursor, a cyclization reaction can be induced using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.

    Introduction of the Boc protecting group: The Boc group can be introduced by reacting the bicyclic amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

    Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reaction conditions typically involve the use of a base (e.g., NaH, KOtBu) and an aprotic solvent (e.g., dimethylformamide (DMF), dichloromethane (DCM)).

    Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in a solvent such as dichloromethane (DCM).

Major Products:

    Substitution reactions: The major products depend on the nature of the substituent introduced. For example, reaction with an alkyl halide yields an N-alkylated product.

    Deprotection reactions: The major product is the free amine, 2-azabicyclo[3.1.1]heptane-1-carboxylic acid.

Scientific Research Applications

Chemistry: 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a scaffold for drug development. Its rigid bicyclic structure can impart desirable pharmacokinetic properties to drug candidates.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid depends on its application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bicyclic core. The Boc group can be removed to expose the active amine, which can then form hydrogen bonds or ionic interactions with the target.

Comparison with Similar Compounds

    2-Boc-2-azabicyclo[2.2.1]heptane-1-carboxylic acid: This compound has a similar structure but with a different bicyclic core.

    2-Boc-2-azabicyclo[4.1.0]heptane-1-carboxylic acid: Another similar compound with a different bicyclic framework.

Uniqueness: 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(13,7-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGWTDQOKLMHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138864
Record name 2-Azabicyclo[3.1.1]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-98-3
Record name 2-Azabicyclo[3.1.1]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.1]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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